GPR35 Agonist Potency: N-Ethyl vs Unsubstituted Analog
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine (compound 14) exhibits an EC50 of 0.62 μM for GPR35 agonist activity in a DMR assay, representing a greater than 50-fold increase in potency compared to the unsubstituted analog 7b (EC50 = 44.06 μM) where the aniline nitrogen lacks the ethyl group [1]. This demonstrates that the specific N-ethyl-4-bromoaniline motif is a key potency driver, and the non-alkylated analog cannot serve as a functional substitute in experiments requiring sub-micromolar GPR35 activation.
| Evidence Dimension | GPR35 agonist EC50 in DMR assay (HT-29 cells) |
|---|---|
| Target Compound Data | EC50 = 0.62 ± 0.06 μM |
| Comparator Or Baseline | Compound 7b (unsubstituted analog, R3 = H): EC50 = 44.06 ± 4.06 μM |
| Quantified Difference | ~71-fold higher potency for the target compound |
| Conditions | Dynamic mass redistribution (DMR) assay in HT-29 cells; data represent mean ± SD from two independent measurements, each with four replicates (n = 8). |
Why This Matters
Scientific users who require sub-micromolar GPR35 agonist potency cannot replace this compound with the unsubstituted analog, which is functionally inert at comparable concentrations.
- [1] Wei, Y. et al. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Med. Chem. Lett. 2018, 9, 422–427. View Source
